Octadecyl Phosphorodichloridate
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Overview
Description
Octadecyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C18H37Cl2O2P. It is a derivative of phosphorochloridate, characterized by the presence of an octadecyl group attached to the phosphorus atom. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecyl Phosphorodichloridate can be synthesized through the reaction of octadecanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The process is carried out at low temperatures to prevent any side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound. The industrial process is optimized to ensure high efficiency and minimal waste.
Chemical Reactions Analysis
Types of Reactions
Octadecyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding esters, amides, and thiophosphates.
Hydrolysis: In the presence of water, it hydrolyzes to form octadecanol and phosphoric acid derivatives.
Oxidation and Reduction: It can be oxidized to form phosphates or reduced to form phosphites.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols
Solvents: Dichloromethane, toluene
Catalysts: Pyridine, triethylamine
Conditions: Low temperatures for substitution reactions, ambient conditions for hydrolysis
Major Products Formed
Esters: Formed from reactions with alcohols
Amides: Formed from reactions with amines
Thiophosphates: Formed from reactions with thiols
Scientific Research Applications
Octadecyl Phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorodichloridate derivatives.
Biology: Employed in the modification of biomolecules for studying their interactions and functions.
Medicine: Utilized in the development of drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Applied in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Octadecyl Phosphorodichloridate involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction leads to the modification of the target molecule’s structure and function. The compound primarily targets hydroxyl, amino, and thiol groups, facilitating various biochemical and chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Octadecyl Dimethylchlorosilane
- Octadecyl Dimethyl (dimethylamino)silane
- Octadecyl Amine
Uniqueness
Octadecyl Phosphorodichloridate is unique due to its ability to form stable phosphorodichloridate derivatives, which are valuable intermediates in organic synthesis. Its reactivity with a wide range of nucleophiles makes it a versatile reagent in both laboratory and industrial settings.
Properties
IUPAC Name |
1-dichlorophosphoryloxyoctadecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h2-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBBCUJCWJODHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Cl2O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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